N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oprozomib is an orally active second-generation proteasome inhibitor developed by Proteolix, which was acquired by Onyx Pharmaceuticals, an Amgen subsidiary, in 2009 . It selectively inhibits chymotrypsin-like activity of both the constitutive proteasome and immunoproteasome . Oprozomib is structurally related to carfilzomib and has the added benefit of being orally bioavailable . It is being investigated for the treatment of hematologic malignancies, specifically multiple myeloma .
准备方法
The synthesis of oprozomib involves the creation of a tripeptide epoxyketone structure. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
化学反应分析
Oprozomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the metabolism of oprozomib in the body.
Substitution Reactions: Common reagents and conditions used in these reactions include epoxide hydrolases and cytochrome P450 enzymes.
Major Products: The primary metabolite formed is a diol, resulting from direct epoxide hydrolysis.
科学研究应用
Oprozomib has shown significant potential in various scientific research applications:
作用机制
Oprozomib exerts its effects by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of proteins that induce apoptosis in cancer cells . The molecular targets include the constitutive proteasome and immunoproteasome .
相似化合物的比较
Oprozomib is structurally and functionally similar to other proteasome inhibitors such as:
Carfilzomib: Both are epoxyketone derivatives and share similar mechanisms of action.
Bortezomib: Unlike oprozomib, bortezomib is a boronic acid-derived proteasome inhibitor.
Ixazomib: Another orally available proteasome inhibitor, but derived from boronic acid.
Oprozomib’s uniqueness lies in its oral bioavailability and its effectiveness against bortezomib-resistant multiple myeloma cells .
属性
分子式 |
C25H32N4O7S |
---|---|
分子量 |
532.6 g/mol |
IUPAC 名称 |
N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18+,19+,25+/m0/s1 |
InChI 键 |
SWZXEVABPLUDIO-UFXZXOMWSA-N |
手性 SMILES |
CC1=NC=C(S1)C(=O)N[C@H](COC)C(=O)N[C@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C |
规范 SMILES |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。